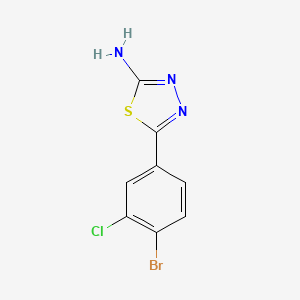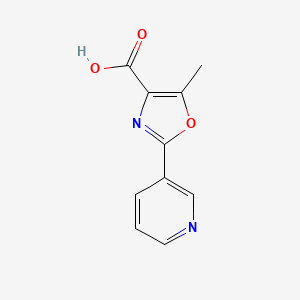
5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a pyridyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as manganese dioxide (MnO2), NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of flow chemistry techniques for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions has been reported . This method offers advantages in terms of safety, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents like MnO2.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Cycloaddition: The compound can be synthesized through [3 + 2]-cycloaddition reactions involving isocyanides and polar double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include MnO2, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas for oxidation reactions . For substitution reactions, reagents such as PPh3-CCl4 and Ph2-SO-Tf2O are commonly used .
Major Products Formed
The major products formed from the reactions of this compound include various substituted oxazoles and their derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid include:
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives . Its ability to serve as an intermediate in the synthesis of various bioactive molecules further highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) |
InChI Key |
NXVYFBKTFGIDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


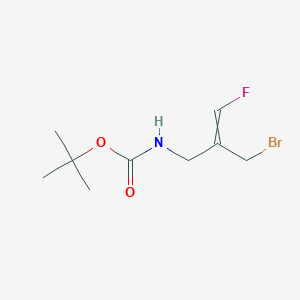

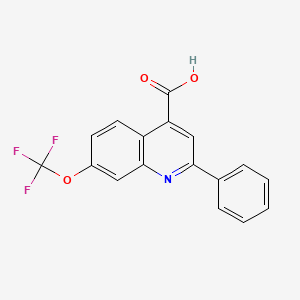
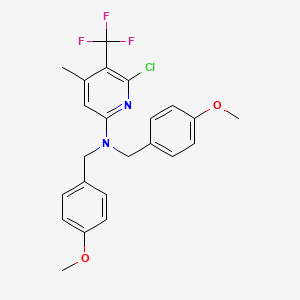
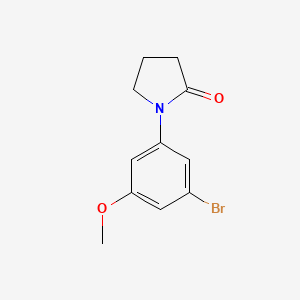
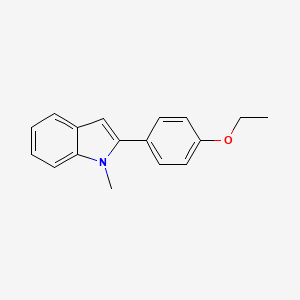
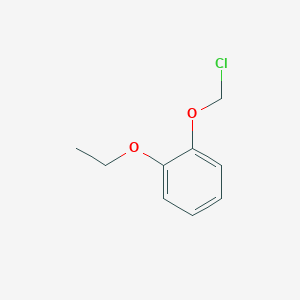
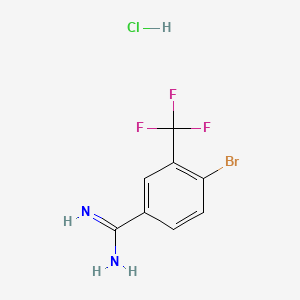
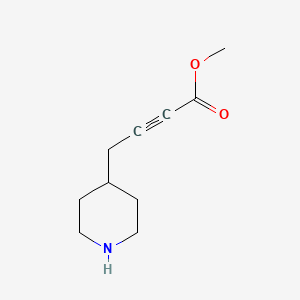
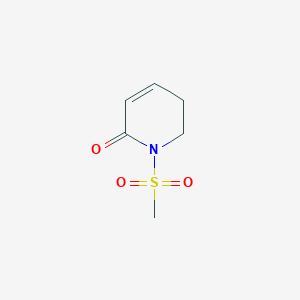
![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
